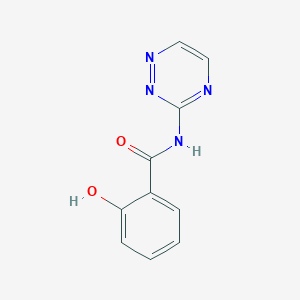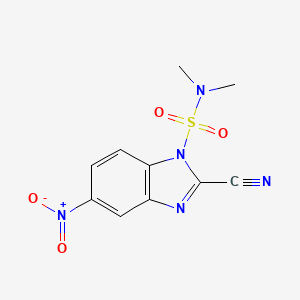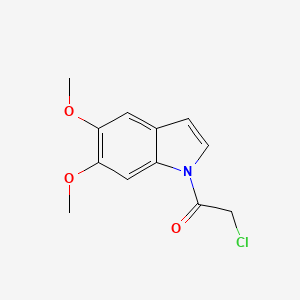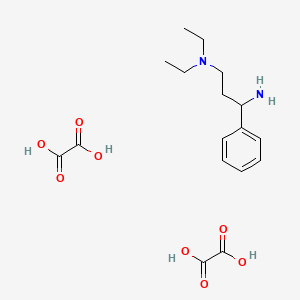
tert-Butyl (S)-(1-hydroxy-4,4-dimethylpentan-3-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (S)-(1-hydroxy-4,4-dimethylpentan-3-yl)carbamate: is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, pharmaceuticals, and agrochemicals. This particular compound is known for its role as a protecting group in organic synthesis, especially for amines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (S)-(1-hydroxy-4,4-dimethylpentan-3-yl)carbamate typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. Common bases used include triethylamine (Et3N) or sodium bicarbonate (NaHCO3). The reaction proceeds smoothly at room temperature, yielding the desired carbamate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors has been explored to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-Butyl (S)-(1-hydroxy-4,4-dimethylpentan-3-yl)carbamate can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, OsO4
Reduction: LiAlH4, NaBH4
Substitution: Various nucleophiles like RLi, RMgX, RCuLi
Major Products:
Oxidation: Ketones, Carboxylic acids
Reduction: Alcohols, Amines
Substitution: Substituted carbamates, Ureas
Applications De Recherche Scientifique
Chemistry: In organic synthesis, tert-Butyl (S)-(1-hydroxy-4,4-dimethylpentan-3-yl)carbamate is used as a protecting group for amines. It helps in preventing unwanted reactions at the amine site during multi-step synthesis .
Biology and Medicine: The compound is used in the synthesis of various pharmaceuticals. It helps in the selective protection and deprotection of functional groups, which is crucial in the synthesis of complex molecules .
Industry: In the agrochemical industry, carbamates are used as intermediates in the synthesis of pesticides and herbicides. The stability and reactivity of this compound make it a valuable compound in this sector .
Mécanisme D'action
The mechanism of action of tert-Butyl (S)-(1-hydroxy-4,4-dimethylpentan-3-yl)carbamate involves the formation of a stable carbamate group that can protect amines from unwanted reactions. The carbamate group can be cleaved under acidic conditions, releasing the free amine . This property is exploited in organic synthesis to achieve selective protection and deprotection of amines.
Comparaison Avec Des Composés Similaires
- tert-Butyl carbamate
- N-Boc-ethanolamine
- tert-Butyl N-hydroxycarbamate
Comparison:
- tert-Butyl carbamate: Similar in structure but lacks the hydroxy and dimethylpentan groups. It is used for similar purposes in organic synthesis .
- N-Boc-ethanolamine: Contains an additional hydroxyl group, making it more hydrophilic. It is used in the synthesis of more polar compounds .
- tert-Butyl N-hydroxycarbamate: Contains a hydroxylamine group, which makes it more reactive in certain chemical reactions .
The uniqueness of tert-Butyl (S)-(1-hydroxy-4,4-dimethylpentan-3-yl)carbamate lies in its specific structure, which provides a balance of stability and reactivity, making it suitable for a wide range of applications in organic synthesis, pharmaceuticals, and agrochemicals.
Propriétés
Formule moléculaire |
C12H25NO3 |
|---|---|
Poids moléculaire |
231.33 g/mol |
Nom IUPAC |
tert-butyl N-[(3S)-1-hydroxy-4,4-dimethylpentan-3-yl]carbamate |
InChI |
InChI=1S/C12H25NO3/c1-11(2,3)9(7-8-14)13-10(15)16-12(4,5)6/h9,14H,7-8H2,1-6H3,(H,13,15)/t9-/m0/s1 |
Clé InChI |
GWNITSXTIFUCSM-VIFPVBQESA-N |
SMILES isomérique |
CC(C)(C)[C@H](CCO)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(C)(C)C(CCO)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(Aminomethyl)octahydro-1H-3,5,1-(epiethane[1,1,2]triyl)cyclobuta[cd]pentalen-2-ol](/img/structure/B12928417.png)

![(2R)-2-(((4aR,6R,7R,8R,8aS)-7-Acetamido-6-(tert-butoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy)propanoic acid](/img/structure/B12928436.png)

![Butanenitrile, 4-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-](/img/structure/B12928450.png)




![6-Chloro-2-(methylsulfanyl)-N-[4-(trifluoromethyl)phenyl]pyrimidin-4-amine](/img/structure/B12928491.png)

![2-[(2S)-4-benzylmorpholin-2-yl]acetic acid](/img/structure/B12928499.png)
